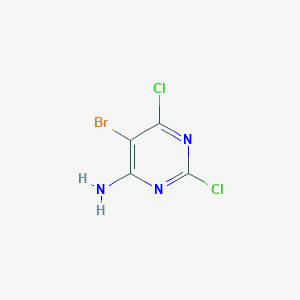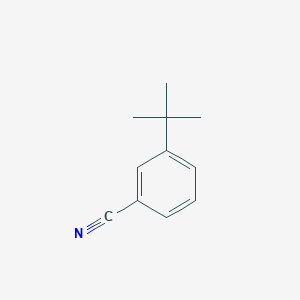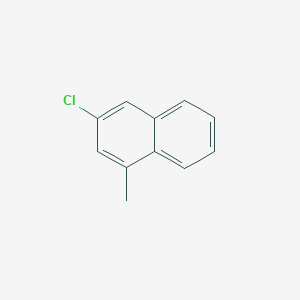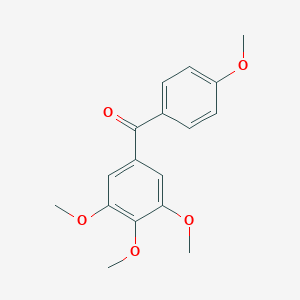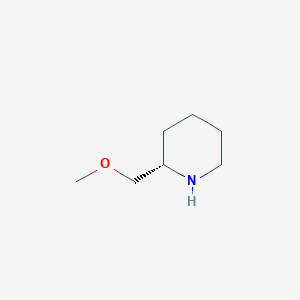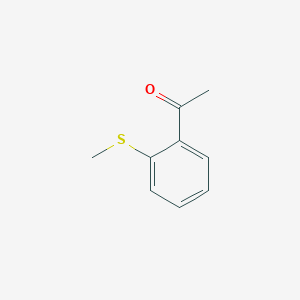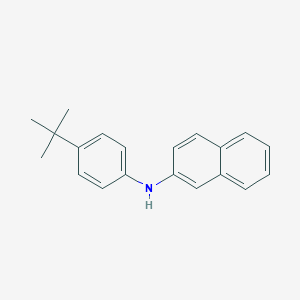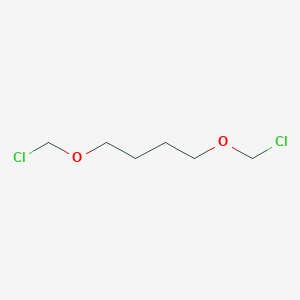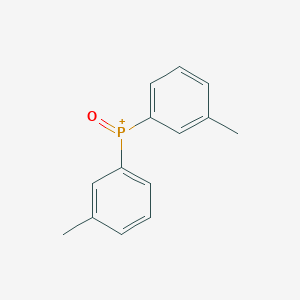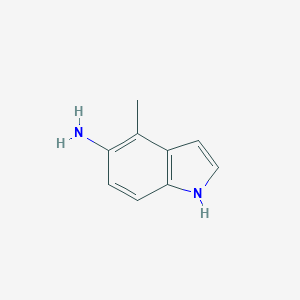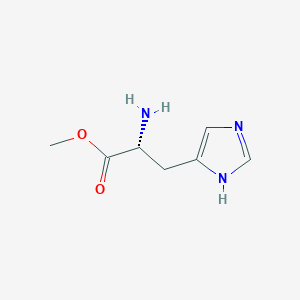![molecular formula C7H15B2F9N2 B169906 1-Fluoro-4-methyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium tetrafluoroborate CAS No. 159269-48-4](/img/structure/B169906.png)
1-Fluoro-4-methyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium tetrafluoroborate
Overview
Description
1-Fluoro-4-methyl-1,4-diazabicyclo[222]octane-1,4-diium tetrafluoroborate is a fluorinated organic compound with the molecular formula C7H15B2F9N2 It is known for its unique structure, which includes a diazabicyclo[222]octane core, a fluorine atom, and tetrafluoroborate anions
Mechanism of Action
Target of Action
The primary target of SELECTFLUOR II is organic compounds that require fluorination. It acts as a source of electrophilic fluorine .
Mode of Action
SELECTFLUOR II is an electrophilic fluorinating reagent . It interacts with its targets by donating a fluorine atom, resulting in the fluorination of the target molecule .
Biochemical Pathways
The exact biochemical pathways affected by SELECTFLUOR II depend on the specific target molecule. Generally, it is involved in the fluorination of organic compounds, altering their chemical structure and properties .
Pharmacokinetics
Its solubility in most organic solvents and water suggests it could be widely distributed in the body if ingested .
Result of Action
The primary result of SELECTFLUOR II’s action is the fluorination of target molecules. This can significantly alter the properties of the target, including its reactivity, stability, and interactions with other molecules .
Action Environment
The action of SELECTFLUOR II can be influenced by various environmental factors. For instance, its reactivity may be affected by the presence of other reagents, the pH of the solution, and the temperature . Additionally, it should be stored at 2-8°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
It is known to act as a catalyst in organic reactions . It facilitates the direct electrophilic fluorination of a variety of aromatic compounds under mild conditions, producing fluoroaromatics with good to excellent yields . This is significant for synthesizing fluoroaromatics, as fluorine’s introduction into organic molecules can profoundly affect their physical, chemical, and biological properties .
Molecular Mechanism
It is known to be a highly effective and versatile source of electrophilic fluorine . It is used in the synthesis of organofluorine
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Fluoro-4-methyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium tetrafluoroborate can be synthesized through a multi-step process involving the following key steps:
Formation of the Diazabicyclo[2.2.2]octane Core: The synthesis begins with the preparation of the diazabicyclo[2.2.2]octane core. This can be achieved through the reaction of appropriate amines with formaldehyde and hydrogen cyanide under controlled conditions.
Fluorination: The introduction of the fluorine atom is typically carried out using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is conducted in an inert solvent like acetonitrile at low temperatures to ensure selective fluorination.
Formation of the Tetrafluoroborate Salt: The final step involves the formation of the tetrafluoroborate salt by reacting the fluorinated diazabicyclo[2.2.2]octane with tetrafluoroboric acid or a tetrafluoroborate salt in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-4-methyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles such as amines, thiols, or alcohols under mild conditions.
Oxidation and Reduction: The compound can participate in redox reactions, where the diazabicyclo[2.2.2]octane core can be oxidized or reduced depending on the reagents used.
Complexation Reactions: It can form complexes with transition metals, which can be utilized in catalysis.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, thiols, or amines in solvents such as DMF or DMSO at room temperature.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in acetonitrile.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in THF or ether.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a corresponding amine derivative, while oxidation might produce an N-oxide derivative.
Scientific Research Applications
1-Fluoro-4-methyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium tetrafluoroborate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for introducing fluorine atoms into molecules, which can enhance the biological activity and stability of pharmaceuticals.
Biology: Investigated for its potential as a fluorinating agent in biochemical studies, particularly in the modification of biomolecules.
Medicine: Explored for its use in the synthesis of fluorinated drugs, which often exhibit improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Comparison with Similar Compounds
Similar Compounds
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate): Similar structure but with a chlorine atom instead of a methyl group.
1-Fluoro-4-methyl-1,4-diazabicyclo[2.2.2]octane: Lacks the tetrafluoroborate anions, making it less reactive as a fluorinating agent.
1-Fluoro-4-methyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium chloride: Similar but with chloride anions instead of tetrafluoroborate.
Uniqueness
1-Fluoro-4-methyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium tetrafluoroborate is unique due to its combination of a highly reactive fluorine atom and the stabilizing effect of the tetrafluoroborate anions. This makes it a powerful and selective fluorinating agent, suitable for a wide range of applications in synthesis and catalysis.
Properties
IUPAC Name |
1-fluoro-4-methyl-1,4-diazoniabicyclo[2.2.2]octane;ditetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15FN2.2BF4/c1-9-2-5-10(8,6-3-9)7-4-9;2*2-1(3,4)5/h2-7H2,1H3;;/q+2;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFVFPDMQWZSPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C[N+]12CC[N+](CC1)(CC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15B2F9N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570483 | |
| Record name | 1-Fluoro-4-methyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium ditetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159269-48-4 | |
| Record name | 1-Fluoro-4-methyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium ditetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Fluoro-4-methyl-1,4-diazoniabicyclo[2.2.2]octanebis(tetrafluoroborate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes 1-Fluoro-4-methyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium tetrafluoroborate (Selectfluor II) a useful reagent in organic synthesis?
A: Selectfluor II stands out for its remarkable ability to selectively introduce fluorine atoms into organic molecules. [, , ] This selectivity stems from its unique structure and reactivity, making it a valuable tool for constructing fluorine-containing compounds, which are highly sought after in pharmaceutical and agrochemical industries. []
Q2: How does Selectfluor II facilitate the synthesis of aryl trifluoromethyl ethers?
A: A recent study showcased a novel two-step approach to synthesize aryl trifluoromethyl ethers (ArOCF3) utilizing Selectfluor II. [] Initially, phenols undergo O-carboxydifluoromethylation. Subsequently, Selectfluor II plays a crucial role in the decarboxylative fluorination of the difluoromethylated intermediate, ultimately yielding the desired aryl trifluoromethyl ether. [] This method offers a practical alternative with readily available and cost-effective reagents.
Q3: Can you elaborate on the role of Selectfluor II in enantiospecific synthesis?
A: Selectfluor II demonstrates its versatility in the enantiospecific conversion of chiral secondary boronic esters into alkylfluorides. [] The reaction proceeds through the interaction of a boronate complex (derived from a boronic ester and phenyllithium) with Selectfluor II as the electrophilic fluorinating agent. [] The presence of a radical trap, like styrene, further enhances the enantiospecificity of the reaction, showcasing the reagent's potential in stereoselective synthesis.
Q4: What are the advantages of using Selectfluor II in photocatalytic benzylic fluorination?
A: Selectfluor II has proven highly effective in photocatalytic benzylic fluorination reactions. [] When combined with a ketone organocatalyst and exposed to visible light, it enables the selective introduction of fluorine atoms at benzylic positions. [] This method is particularly appealing due to its operational simplicity, reliance on readily available starting materials, and the use of mild reaction conditions, highlighting the practical advantages of Selectfluor II in organic synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


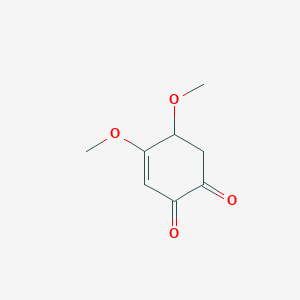
![6-Methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B169829.png)
